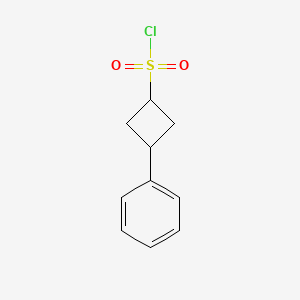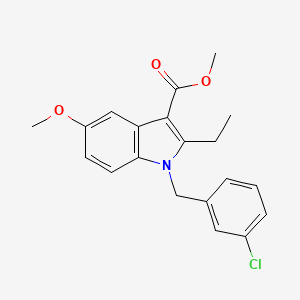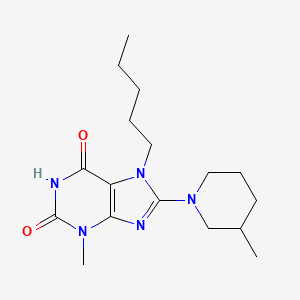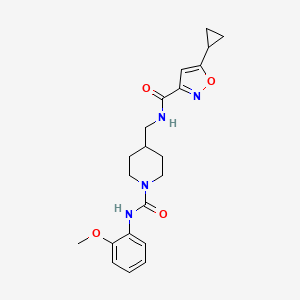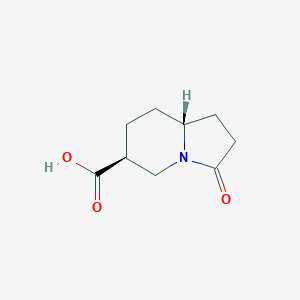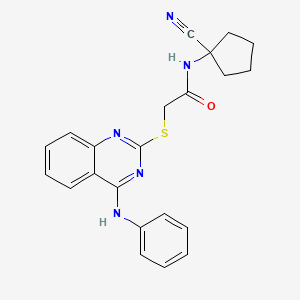
8-(sec-butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 8-(sec-butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is an intricate chemical entity, recognized for its distinctive molecular framework. This compound boasts a fusion of sec-butylthio, phenoxy, and purine moieties, enabling its diverse reactivity and applications across multiple scientific domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(sec-butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione often commences with the construction of the core purine structure. A typical pathway involves the alkylation of purine derivatives with appropriate sec-butylthio and phenoxypropyl substituents under controlled conditions:
Starting from 3-methylxanthine.
Using sec-butylthiol and 2-hydroxy-3-phenoxypropyl chloride.
Conducting reactions under anhydrous and inert atmospheric conditions, employing bases such as potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
In industrial contexts, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Industrial production incorporates advanced purification techniques like recrystallization and chromatography to ensure high purity levels.
化学反応の分析
Types of Reactions
Oxidation: : The compound may undergo oxidation at the thio group, forming sulfoxides or sulfones.
Reduction: : Reduction could occur at various reactive sites, particularly on aromatic rings.
Substitution: : Electrophilic and nucleophilic substitutions can take place, leveraging the phenoxy and thioether functionalities.
Common Reagents and Conditions
Oxidation: : Utilizing reagents like m-chloroperbenzoic acid or hydrogen peroxide.
Reduction: : Using catalytic hydrogenation or employing reducing agents like sodium borohydride.
Substitution: : For electrophilic substitution, reagents like halogens (e.g., bromine) or nitric acid; for nucleophilic, strong bases or nucleophiles such as alkoxides.
Major Products
Sulfoxides and sulfones: : From oxidation reactions.
Deoxygenated derivatives: : From reduction reactions.
Halogenated and nitrated products: : From substitution reactions.
科学的研究の応用
Chemistry
Utilized as a ligand in coordination chemistry due to its donor atoms.
Biology
Investigated for its potential as an enzyme inhibitor or activator, particularly in pathways involving purine metabolism.
Medicine
Explored for therapeutic uses, possibly in the development of new drugs targeting specific molecular pathways.
Industry
Employed in the development of specialty chemicals and advanced materials due to its unique structural properties.
作用機序
The compound exerts its effects primarily through interaction with biological macromolecules such as enzymes and receptors. Its mechanism of action typically involves:
Binding to active sites: : Disrupting normal enzymatic activity.
Modulating signaling pathways: : By interacting with specific receptors or transport proteins, influencing cellular responses.
類似化合物との比較
When compared to other purine derivatives like caffeine or theobromine, 8-(sec-butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to its distinct sec-butylthio and phenoxypropyl substituents, which confer unique reactivity and biological activity. Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): : Lacks the phenoxypropyl group.
Theobromine (3,7-dimethylxanthine): : Lacks both the sec-butylthio and phenoxypropyl groups.
By analyzing these aspects, the unique structural and functional characteristics of this compound are elucidated, highlighting its significance across various scientific fields. Fascinating stuff, huh?
特性
IUPAC Name |
8-butan-2-ylsulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-4-12(2)28-19-20-16-15(17(25)21-18(26)22(16)3)23(19)10-13(24)11-27-14-8-6-5-7-9-14/h5-9,12-13,24H,4,10-11H2,1-3H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQMWDMVDGFLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2739008.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2739009.png)
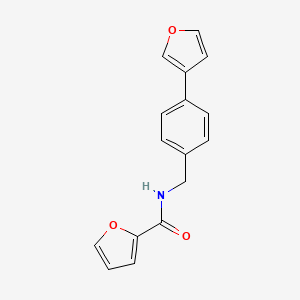
![N-(2,5-dimethylphenyl)-2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2739011.png)
![4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2739014.png)
